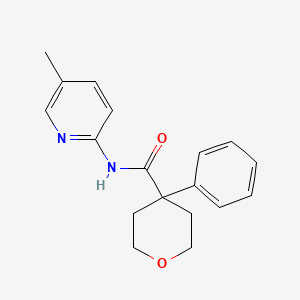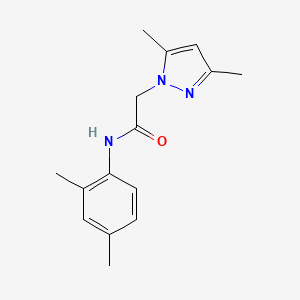
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as "BDA-410" and belongs to the family of pyrazole derivatives. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
BDA-410 exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which are involved in the progression of cancer and inflammation. BDA-410 has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, BDA-410 has been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDA-410 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models. Additionally, BDA-410 has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in cellular detoxification. BDA-410 has also been shown to reduce the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BDA-410 is its ability to modulate multiple biological pathways, making it a promising candidate for the development of new drugs. Additionally, BDA-410 has been shown to have low toxicity in animal models, suggesting its potential as a safe therapeutic agent. However, one limitation of BDA-410 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of BDA-410. One area of interest is the development of BDA-410 analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BDA-410 as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the mechanism of action of BDA-410 needs to be further elucidated to better understand its effects on various biological pathways.
Métodos De Síntesis
The synthesis of BDA-410 involves the reaction of 3,5-dimethylpyrazole-1-carboxylic acid with 4-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with ethylamine to yield the final product, N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
BDA-410 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDA-410 has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new cancer drugs. Additionally, BDA-410 has been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Furthermore, BDA-410 has been found to protect neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-9-6-12(4-5-13(9)15)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQREOYNRRITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)






![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)